(5Z)-2-(4-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(4-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazolone derivative characterized by a conjugated benzylidene moiety and a 4-bromophenyl substituent. Its molecular structure integrates a thiazolo[3,2-b][1,2,4]triazol-6-one core, with a (Z)-configured benzylidene group at position 5 and a 4-bromophenyl group at position 2.
Properties
CAS No. |
617694-40-3 |
|---|---|
Molecular Formula |
C22H20BrN3O3S |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H20BrN3O3S/c1-3-11-29-17-10-5-14(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)15-6-8-16(23)9-7-15/h5-10,12-13H,3-4,11H2,1-2H3/b19-13- |
InChI Key |
MKSJVOLJENDBFZ-UYRXBGFRSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the bromophenyl group and the benzylidene moiety. Common reagents used in these reactions include bromine, ethyl alcohol, and propyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or altered chemical properties.
Scientific Research Applications
(5Z)-2-(4-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and signal transduction.
Comparison with Similar Compounds
(5Z)-2-(4-Bromophenyl)-5-(4-Ethoxy-3-Methoxybenzylidene) Analog ()
- Structural Difference : The benzylidene group has 4-ethoxy-3-methoxy substituents instead of 3-ethoxy-4-propoxy.
- Impact: Electron Effects: The methoxy group (stronger electron-donating) vs. Lipophilicity: The longer propoxy chain in the target compound increases logP compared to the methoxy analog, likely enhancing membrane permeability .
(Z)-2-(4-Bromophenyl)-5-(2-Hexyloxybenzylidene) Analog ()
- Structural Difference : A 2-hexyloxy substituent replaces the 3-ethoxy-4-propoxy groups.
- Solubility: Increased alkyl chain length may lower aqueous solubility but improve lipid bilayer penetration .
Core Modifications: Heterocyclic vs. Aromatic Substituents
(Z)-5-(Furan-2-ylmethylene)- and (Z)-5-(Thiophen-2-ylmethylene) Derivatives ()
- Structural Difference : Furan or thiophene rings replace the substituted benzylidene group.
- Impact :
- Electronic Properties : Thiophene’s sulfur atom engages in resonance and polar interactions distinct from oxygen in furan or alkoxy-substituted benzene.
- Bioactivity : Thiophene derivatives (e.g., compound 2k, m/z 236 [M+H]⁺) may exhibit enhanced antimicrobial activity due to sulfur’s electronegativity .
Arylidene-Thiazolotriazoles with Anticancer Activity ()
- Structural Difference : Compounds like 269a–e feature diverse arylidene groups (e.g., acetyl-indolylidene).
- Activity: Arylidene-thiazolotriazoles show potent anticancer activity, suggesting the target compound’s 4-bromophenyl group (electron-withdrawing) could enhance cytotoxicity via halogen bonding .
Substituent Variations on the Triazol-Thiazole Core
2-(4-Methylphenyl) Analog ()
- Structural Difference : A 4-methylphenyl group replaces the 4-bromophenyl group.
- Impact :
Amino-Substituted Derivatives ()
- Structural Difference: Compounds like 5a–e have amino-methylene substituents instead of benzylidene.
- Melting Points: Amino derivatives (e.g., 5d, mp 262–263°C) exhibit lower melting points than the target compound’s likely range (>250°C), reflecting differences in crystallinity .
Biological Activity
The compound (5Z)-2-(4-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazole derivative that has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H20BrN3O3S
- Molecular Weight : 460.38 g/mol
- Structural Features :
- Contains a thiazole and triazole ring system.
- Substituted with a bromophenyl group and an ethoxy-propoxy benzylidene moiety.
Antitumor Properties
Research indicates that compounds similar to This compound exhibit significant antitumor activity. The presence of halogen atoms, particularly bromine, enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its efficacy against cancer cell lines.
The proposed mechanism involves the compound's ability to interfere with cellular replication processes by:
- Inhibiting key proteins involved in cancer pathways.
- Inducing apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxicity of thiazolo-triazole derivatives against various cancer cell lines (e.g., MCF-7). Results showed IC50 values indicating significant inhibition of cell proliferation. |
| Study 2 | Investigated the binding affinity of the compound to specific proteins associated with tumor growth. High binding affinity was noted, suggesting potential as a targeted therapy. |
| Study 3 | Explored derivatives of the compound and their enhanced biological activity compared to the parent structure. Some derivatives exhibited improved potency against resistant cancer cell lines. |
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions:
- Formation of the thiazole ring.
- Introduction of the triazole moiety.
- Substitution reactions to incorporate the bromophenyl and ethoxy-propoxy groups.
Comparative Analysis with Similar Compounds
A comparative analysis of various thiazolo-triazole derivatives illustrates differences in biological activity based on structural modifications:
| Compound | Structural Features | Antitumor Activity (IC50) |
|---|---|---|
| Compound A | Halogenated phenyl group | 10 µM |
| Compound B | Alkoxy substituents | 25 µM |
| (5Z)-2-(4-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene) | Bromophenyl + Ethoxy-propoxy | 5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
